Fmoc-Asp(OBzl)-Cl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

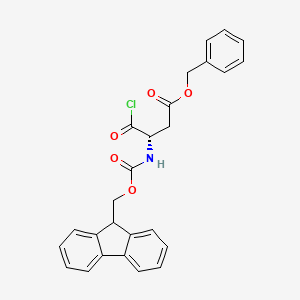

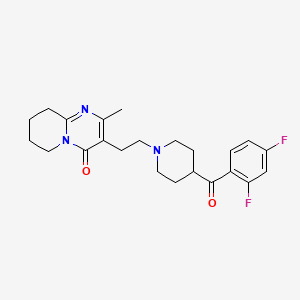

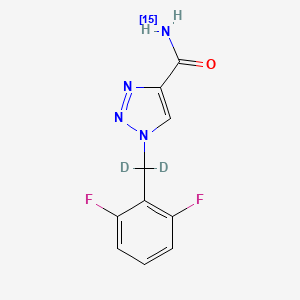

“Fmoc-Asp(OBzl)-Cl” is a derivative of aspartic acid . It is used as a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .

Synthesis Analysis

The synthesis of “this compound” involves the use of solid-phase peptide synthesis (SPPS) strategies . The methodology is based on the synthesis and protection of a depsidipeptide block, which is used as the growing unit for manual SPPS . Fmoc/OBzl and Fmoc/tBu SPPS strategies have been explored, with the latter found to be most compatible with the methodology .Molecular Structure Analysis

The molecular formula of “this compound” is C26H23NO6 . It has a molar mass of 445.46 g/mol .Chemical Reactions Analysis

“this compound” is used in Fmoc solid-phase peptide synthesis . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .Physical and Chemical Properties Analysis

“this compound” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Wissenschaftliche Forschungsanwendungen

Fmoc-Asp(OBzl)-Cl is used in the synthesis of glycopeptides, particularly in avoiding cyclization reactions in the Asp-Gly moiety. This approach was demonstrated in the synthesis of a nephritogenostde peptide fragment (Mang, Wang, & Voelter, 1995).

The compound is instrumental in solid-phase peptide synthesis (SPPS), as highlighted in a study involving microwave irradiation to synthesize protected Asp6. This method significantly shortens reaction time and increases yield (Guo Li, 2009).

A study on new t-butyl-based aspartate protecting groups, including Fmoc-Asp(OBzl)-OH, addressed the challenge of aspartimide formation in peptides. These derivatives were effective in minimizing by-products in Fmoc SPPS (Behrendt, Huber, Marti, & White, 2015).

The Fmoc-based synthesis of peptides containing aspartic acid β-benzyl ester can lead to side reactions, including the formation of 1,4‐diazepine‐2,5‐dione peptides, which could be used for the synthesis of diazepine peptide derivatives with biological or pharmacological activity (Süli‐Vargha, Schlosser, & Ilaš, 2007).

This compound has been used in the development of minimalistic dipeptide-based functional hypergelators, offering potential applications in biomedical fields (Chakraborty et al., 2020).

A study on H-Asp(OBut)-Gly showed its utility in avoiding aspartimide cyclization in peptide elongation via the Fmoc strategy, relevant for long-chain Asp-Gly-containing peptides (Zhanghong, WangYali, & VoelterWolfgang, 1995).

Safety and Hazards

“Fmoc-Asp(OBzl)-Cl” is classified as obviously hazardous to water . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions for “Fmoc-Asp(OBzl)-Cl” could involve further exploration of its use in the synthesis of depsipeptides . Depsipeptides are an interesting class of molecules that incorporate esters within a peptide backbone and are readily found in nature . They play an important role in the defense mechanisms of marine natural products . The synthesis of depsipeptides with regular repeats of esters could be a potential area of focus .

Wirkmechanismus

Target of Action

Fmoc-Asp(OBzl)-Cl is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains where it is incorporated during the synthesis process. The role of this compound is to introduce the aspartic acid residue into the peptide chain while providing protection to the carboxylic acid group during the synthesis .

Mode of Action

This compound interacts with its targets (the growing peptide chains) through a process known as Fmoc solid-phase peptide synthesis . During this process, the Fmoc group provides protection to the amino group of the aspartic acid, while the benzyl ester (OBzl) group protects the carboxylic acid group. These protecting groups are removed at the end of the synthesis process, revealing the aspartic acid residue .

Result of Action

The primary result of the action of this compound is the successful incorporation of the aspartic acid residue into the peptide chain during synthesis . This allows for the creation of peptides with specific sequences, which can have various biological effects depending on their structure.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the incorporation of the aspartic acid residue into the peptide chain . The compound should be stored below +30°C .

Eigenschaften

IUPAC Name |

benzyl (3S)-4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClNO5/c27-25(30)23(14-24(29)32-15-17-8-2-1-3-9-17)28-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,31)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSDGDUEULDGQO-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

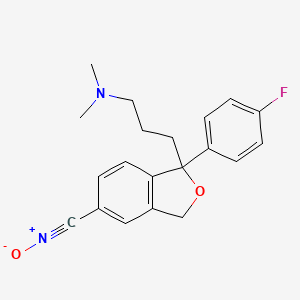

![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)

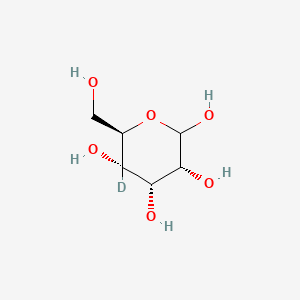

![(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583779.png)